molecular formula C15H20O B1199148 1-(1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenyl)-1-propanone CAS No. 74499-60-8

1-(1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenyl)-1-propanone

Cat. No.: B1199148
CAS No.: 74499-60-8
M. Wt: 216.32 g/mol
InChI Key: GNONYQJSCSRZOC-UHFFFAOYSA-N
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Description

1-(1,2,3,4-Tetrahydro-4,4-dimethyl-1-naphthalenyl)-1-propanone, also known as this compound, is a useful research compound. Its molecular formula is C15H20O and its molecular weight is 216.32 g/mol. The purity is usually 95%.
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Properties

CAS No.

74499-60-8

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

1-(4,4-dimethyl-2,3-dihydro-1H-naphthalen-1-yl)propan-1-one

InChI

InChI=1S/C15H20O/c1-4-14(16)12-9-10-15(2,3)13-8-6-5-7-11(12)13/h5-8,12H,4,9-10H2,1-3H3

InChI Key

GNONYQJSCSRZOC-UHFFFAOYSA-N

SMILES

CCC(=O)C1CCC(C2=CC=CC=C12)(C)C

Canonical SMILES

CCC(=O)C1CCC(C2=CC=CC=C12)(C)C

74499-60-8

Synonyms

1-(1,2,3,4-tetrahydro-4,4-dimethyl-1-naphthyl)propan-1-one

Origin of Product

United States

Synthesis routes and methods I

Procedure details

61.8 g of 1,1-dimethyl-4-cyano-tetralin in 100 ml of absolute ether are added dropwise while stirring to a Grignard solution prepared from 600 ml of ether, 34.7 g of magnesium shavings and 166 of ethyl bromide. The mixture is held at reflux temperature for 6 hours, cooled and acidified with 10% hydrochloric acid. The aqueous phase is separated as rapidly as possible and held at reflux temperature for 1 hour. It is cooled, extracted with ether, washed neutral with water, dried over sodium sulphate and evaporated. Distillation in vacuo gives 39.4 g of 1,1-dimethyl-4-propionyl-tetralin of boiling point 75° C./0.05 mmHg; nD20 =1.5263; yield 55%. Odour: rose note, tobacco-like (light), dried fruits, berries, damascone, honey.
Quantity
61.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
34.7 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

36 g of 85% phosphoric acid, 36 g of polyphosphoric acid, 175 ml of toluene and 72 g of 2-methyl-5phenyl-oct-2-en-6-one are heated together at 100° C. for 2 hours under a nitrogen atmosphere and while stirring. The mixture is left to cool, 250 ml of ice/water are added, the aqueous phase is separated and the organic phase is subjected to a steam distillation. The distillate is separated from the water and distilled in vacuo. There are obtained 50 g of 1,1-dimethyl-4-propionyl-tetralin of boiling point 75° C./0.05 mmHg; nD20 =1.5263; yield 70%. Odour: see (3).
Quantity
36 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
36 g
Type
reactant
Reaction Step One
Name
2-methyl-5phenyl-oct-2-en-6-one
Quantity
72 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
250 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 3-liter flask provided with a thermometer and stirrer 200 g of phosphorus pentoxide are added while cooling to 500 g of 85% phosphoric acid and subsequently 150 g of 4-cyano-7-methyl-4-phenyl-oct-6-en-3-one are added at ca. 50° C. The mixture is stirred at 105° C. until starting material is no longer present (gas chromatography/thin-layer). 1000 g of 48% hydrobromic acid and 500 g of glacial acetic acid are then added. After 12 hours, a further 200 g of 48% hydrobromic acid and 100 g of glacial acetic acid are added and the temperature is raised to 110° C. After a total reaction time of 30 hours, the mixture is cooled, ice is added and the mixture is extracted with ether, washed neutral with water, with 10% sodium hydroxide and again with water, dried over sodium sulphate and evaporated. Vacuum distillation gives 32 g of 1,1-dimethyl-4-propionyl-tetralin of boiling point 75° C./0.05 mmHg; nD20 =1.5263; yield 24%. Odour: see (3).
Quantity
500 g
Type
reactant
Reaction Step One
Name
4-cyano-7-methyl-4-phenyl-oct-6-en-3-one
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
1000 g
Type
reactant
Reaction Step Two
Quantity
500 g
Type
solvent
Reaction Step Two
Quantity
200 g
Type
reactant
Reaction Step Three
Quantity
100 g
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

223 g (1 mol) of 1,1-dimethyl-tetralin-4-carboxylic acid chloride and 11 g of copper (I) iodide are placed in a 1-liter flask provided with a thermometer, stirrer, dropping funnel and reflux condenser and there is allowed to drop in from the dropping funnel at -10° C. to -5° C. a Grignard solution freshly prepared from 27 g (1.1 mol) of magnesium shavings and 122 (1.12 mol) of ethyl bromide in 500 ml of absolute ether. In so doing, the mixture must be diluted with a small amount of ether. The mixture is stirred for a further 5 hours while cooling and then the cooling source is removed. After the mixture has reached room temperature, it is poured into cold, saturated ammonium chloride solution, extracted with ether, washed neutral with water, dried over sodium sulphate and evaporated. Fractional distillation gives 138 g of 1,1-dimethyl-4-propionyl-tetralin of boiling point 75° C./0.05 mmHg; nD20 =1.5263; yield 64%. Ventilation can further improve the olfactory quality. Odour: see (3).
Name
1,1-dimethyl-tetralin-4-carboxylic acid chloride
Quantity
223 g
Type
reactant
Reaction Step One
Name
copper (I) iodide
Quantity
11 g
Type
catalyst
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
[Compound]
Name
122
Quantity
1.12 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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